molecular formula C22H42N4O7S2 B249906 6,9,12,15,23,26,31-Heptaoxa-1,3,18,20-tetraazabicyclo[18.8.5]tritriacontane-2,19-dithione

6,9,12,15,23,26,31-Heptaoxa-1,3,18,20-tetraazabicyclo[18.8.5]tritriacontane-2,19-dithione

Cat. No. B249906
M. Wt: 538.7 g/mol
InChI Key: PVFYDAYGUDWEDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,9,12,15,23,26,31-Heptaoxa-1,3,18,20-tetraazabicyclo[18.8.5]tritriacontane-2,19-dithione, also known as HODT, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 6,9,12,15,23,26,31-Heptaoxa-1,3,18,20-tetraazabicyclo[18.8.5]tritriacontane-2,19-dithione is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. 6,9,12,15,23,26,31-Heptaoxa-1,3,18,20-tetraazabicyclo[18.8.5]tritriacontane-2,19-dithione has been shown to inhibit the activity of thioredoxin reductase, an enzyme that plays a critical role in maintaining cellular redox balance.
Biochemical and Physiological Effects:
6,9,12,15,23,26,31-Heptaoxa-1,3,18,20-tetraazabicyclo[18.8.5]tritriacontane-2,19-dithione has been shown to exhibit both in vitro and in vivo anticancer activity against a wide range of cancer cell lines and tumor models. 6,9,12,15,23,26,31-Heptaoxa-1,3,18,20-tetraazabicyclo[18.8.5]tritriacontane-2,19-dithione has also been shown to have antioxidant activity and to protect against oxidative stress-induced damage in cells. However, the exact biochemical and physiological effects of 6,9,12,15,23,26,31-Heptaoxa-1,3,18,20-tetraazabicyclo[18.8.5]tritriacontane-2,19-dithione are still under investigation.

Advantages and Limitations for Lab Experiments

6,9,12,15,23,26,31-Heptaoxa-1,3,18,20-tetraazabicyclo[18.8.5]tritriacontane-2,19-dithione has several advantages for use in lab experiments, including its high purity, stability, and ease of synthesis. However, 6,9,12,15,23,26,31-Heptaoxa-1,3,18,20-tetraazabicyclo[18.8.5]tritriacontane-2,19-dithione also has limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 6,9,12,15,23,26,31-Heptaoxa-1,3,18,20-tetraazabicyclo[18.8.5]tritriacontane-2,19-dithione. One direction is to investigate the potential of 6,9,12,15,23,26,31-Heptaoxa-1,3,18,20-tetraazabicyclo[18.8.5]tritriacontane-2,19-dithione as an anticancer agent in combination with other chemotherapeutic drugs. Another direction is to explore the use of 6,9,12,15,23,26,31-Heptaoxa-1,3,18,20-tetraazabicyclo[18.8.5]tritriacontane-2,19-dithione as a redox mediator in the development of biosensors for the detection of biomolecules. Additionally, further studies are needed to elucidate the mechanism of action of 6,9,12,15,23,26,31-Heptaoxa-1,3,18,20-tetraazabicyclo[18.8.5]tritriacontane-2,19-dithione and its potential applications in other fields, such as catalysis and electrochemistry.
Conclusion:
In conclusion, 6,9,12,15,23,26,31-Heptaoxa-1,3,18,20-tetraazabicyclo[18.8.5]tritriacontane-2,19-dithione is a compound that has shown promise in various scientific research applications, including catalysis, electrochemistry, and biomedical research. Its mechanism of action and biochemical and physiological effects are still under investigation, but it has demonstrated anticancer activity and antioxidant activity. 6,9,12,15,23,26,31-Heptaoxa-1,3,18,20-tetraazabicyclo[18.8.5]tritriacontane-2,19-dithione has advantages and limitations for lab experiments, and there are several future directions for research on this compound.

Synthesis Methods

The synthesis of 6,9,12,15,23,26,31-Heptaoxa-1,3,18,20-tetraazabicyclo[18.8.5]tritriacontane-2,19-dithione involves the reaction of 1,3,5-trithiane with ethylenediamine in the presence of a catalyst. The resulting compound is then oxidized using hydrogen peroxide to produce 6,9,12,15,23,26,31-Heptaoxa-1,3,18,20-tetraazabicyclo[18.8.5]tritriacontane-2,19-dithione. The synthesis method has been optimized to yield high purity and high yield of 6,9,12,15,23,26,31-Heptaoxa-1,3,18,20-tetraazabicyclo[18.8.5]tritriacontane-2,19-dithione.

Scientific Research Applications

6,9,12,15,23,26,31-Heptaoxa-1,3,18,20-tetraazabicyclo[18.8.5]tritriacontane-2,19-dithione has been extensively studied for its potential applications in various fields, including catalysis, electrochemistry, and biomedical research. In catalysis, 6,9,12,15,23,26,31-Heptaoxa-1,3,18,20-tetraazabicyclo[18.8.5]tritriacontane-2,19-dithione has been shown to exhibit excellent catalytic activity in the oxidation of alcohols. In electrochemistry, 6,9,12,15,23,26,31-Heptaoxa-1,3,18,20-tetraazabicyclo[18.8.5]tritriacontane-2,19-dithione has been used as a redox mediator in the development of biosensors. In biomedical research, 6,9,12,15,23,26,31-Heptaoxa-1,3,18,20-tetraazabicyclo[18.8.5]tritriacontane-2,19-dithione has been investigated for its potential as an anticancer agent.

properties

Molecular Formula

C22H42N4O7S2

Molecular Weight

538.7 g/mol

IUPAC Name

6,9,12,15,23,26,31-heptaoxa-1,3,18,20-tetrazabicyclo[18.8.5]tritriacontane-2,19-dithione

InChI

InChI=1S/C22H42N4O7S2/c34-21-23-1-7-27-13-17-32-19-20-33-18-14-28-8-2-24-22(35)26-4-10-29-9-3-25(21)5-11-30-15-16-31-12-6-26/h1-20H2,(H,23,34)(H,24,35)

InChI Key

PVFYDAYGUDWEDU-UHFFFAOYSA-N

SMILES

C1COCCOCCOCCOCCNC(=S)N2CCOCCN(CCOCCOCC2)C(=S)N1

Canonical SMILES

C1COCCOCCOCCOCCNC(=S)N2CCOCCN(CCOCCOCC2)C(=S)N1

Origin of Product

United States

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